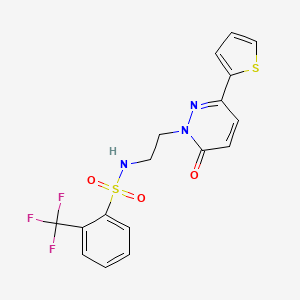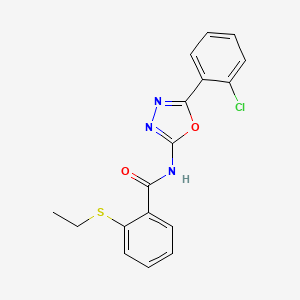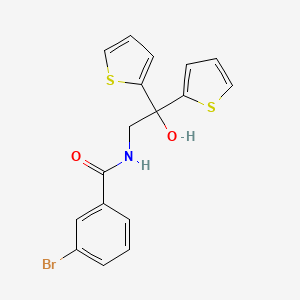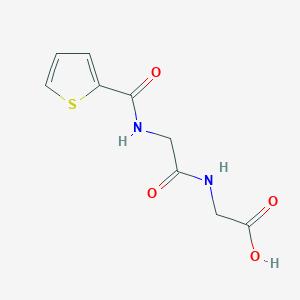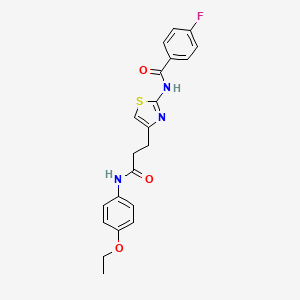![molecular formula C16H19FN4 B2517861 N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide CAS No. 1006482-06-9](/img/structure/B2517861.png)
N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide is an organic compound with intriguing chemical properties. The molecule's structure contains a cyclopropyl group, a fluoro group, and a pyrazolyl moiety, making it a subject of interest in various fields of scientific research. The compound's specific arrangement of these functional groups allows for unique interactions and reactions that can be exploited for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide typically involves a series of reactions starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the Pyrazolyl Group: : Reacting 1-(propan-2-yl)-1H-pyrazole with suitable reagents to introduce the desired substituents.
Cyclopropylation: : Introducing the cyclopropyl group through cyclopropanation reactions.
Fluorination: : Addition of the fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Amidation: : Combining the intermediate compounds through an amidation reaction to form the final product.
Industrial Production Methods:
For large-scale production, the process may involve:
Continuous Flow Chemistry: : Utilizing continuous flow reactors for more efficient and scalable synthesis.
Catalysis: : Employing catalysts to enhance reaction rates and yields.
Purification: : Implementing advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, often leading to the formation of hydroxylated or ketone derivatives.
Reduction: : Reduction reactions can modify the functional groups, typically the pyrazolyl moiety.
Common Reagents and Conditions:
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions may involve the use of Lewis acids like aluminum chloride or boron trifluoride.
Major Products:
The major products of these reactions depend on the specific conditions but may include hydroxylated derivatives, reduced pyrazolyl groups, and substituted benzene rings.
Applications De Recherche Scientifique
N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide has several applications:
Chemistry: : As a versatile intermediate in organic synthesis.
Biology: : Potential use in the study of biochemical pathways due to its unique functional groups.
Medicine: : Investigated for its potential as a pharmaceutical compound, particularly in targeting specific enzymes or receptors.
Industry: : Utilized in materials science for developing new materials with specific properties.
Mécanisme D'action
Compared to other compounds with similar structures, such as analogs with different substituents on the pyrazolyl moiety or variations in the benzene ring, N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide is unique due to the specific arrangement of its functional groups. This uniqueness is highlighted in its enhanced stability, reactivity, and potential biological activity.
Comparaison Avec Des Composés Similaires
N-cyclopropyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide (without fluoro group)
N-cyclopropyl-4-fluoro-N'-phenylbenzene-1-carboximidamide (different substitution on the pyrazolyl group)
4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide (absence of the cyclopropyl group)
This compound's unique properties make it a significant subject of study, contributing valuable insights across various scientific disciplines.
Propriétés
IUPAC Name |
N'-cyclopropyl-4-fluoro-N-(2-propan-2-ylpyrazol-3-yl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4/c1-11(2)21-15(9-10-18-21)20-16(19-14-7-8-14)12-3-5-13(17)6-4-12/h3-6,9-11,14H,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERMRIKRSNJIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=NC2CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
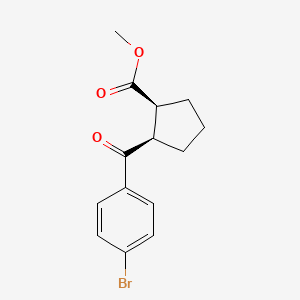
![5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2517779.png)
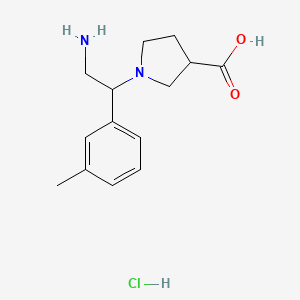
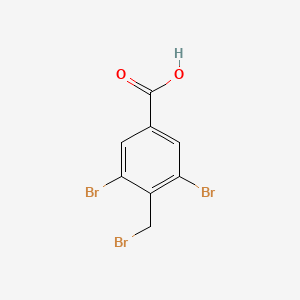
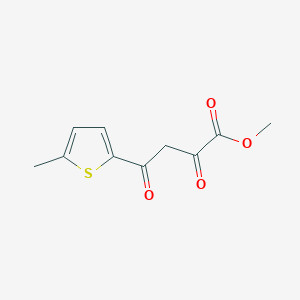
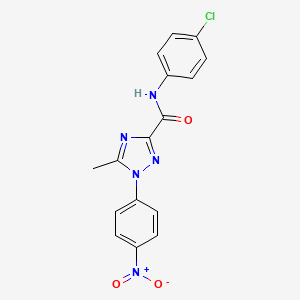
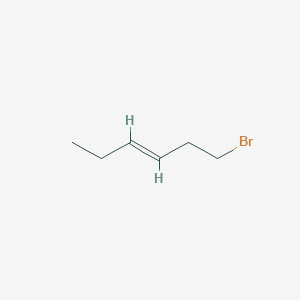
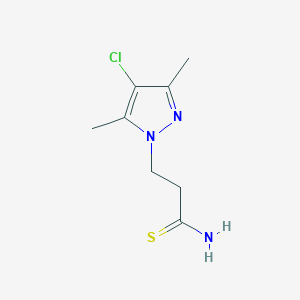
![3-[(E)-2-[(2,4-dichlorophenyl)amino]ethenyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2517788.png)
